Methyl 2-({3-[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that features a thiazole ring, an imidazolidinyl group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiazole ring and the imidazolidinyl group. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The imidazolidinyl group can be introduced via a cyclization reaction involving an amino acid derivative and a carbonyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and the cyclization reaction, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form secondary amines.
Substitution: The fluorobenzyl moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and substituted benzyl derivatives.
Scientific Research Applications
METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying enzyme interactions due to its unique structure.
Industry: It can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl moiety may enhance binding affinity through hydrophobic interactions, while the imidazolidinyl group can form hydrogen bonds with active site residues. The thiazole ring may contribute to the overall stability of the compound within the binding pocket.
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-({3-[1-(3-CHLOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
- METHYL 2-({3-[1-(3-BROMOBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
Uniqueness
The presence of the fluorobenzyl moiety in METHYL 2-({3-[1-(3-FLUOROBENZYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]PROPANOYL}AMINO)-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE distinguishes it from similar compounds with different halogen substituents. Fluorine atoms can significantly influence the electronic properties and binding affinity of the compound, potentially leading to enhanced biological activity or stability.
Properties
Molecular Formula |
C19H19FN4O5S |
---|---|
Molecular Weight |
434.4 g/mol |
IUPAC Name |
methyl 2-[3-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19FN4O5S/c1-10-15(17(27)29-2)23-18(30-10)22-14(25)7-6-13-16(26)24(19(28)21-13)9-11-4-3-5-12(20)8-11/h3-5,8,13H,6-7,9H2,1-2H3,(H,21,28)(H,22,23,25) |
InChI Key |
GTISOUGDHGHAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC(=CC=C3)F)C(=O)OC |
Origin of Product |
United States |
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